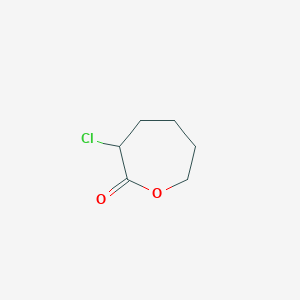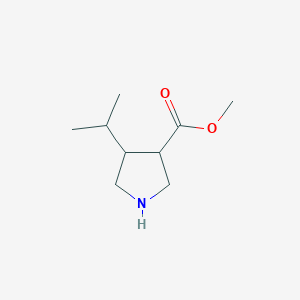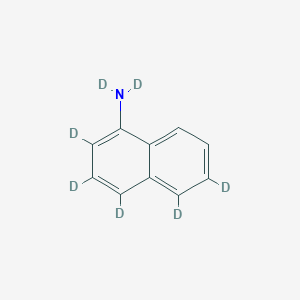
2,4-Dihydroxy-6-nonylbenzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dihydroxy-6-nonylbenzoic Acid is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups at the 2 and 4 positions and a nonyl group at the 6 position. This compound is part of the broader class of dihydroxybenzoic acids, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxy-6-nonylbenzoic Acid typically involves the Kolbe-Schmitt reaction, where resorcinol reacts with carbon dioxide under high pressure and temperature in the presence of a base . This method is efficient and widely used for producing dihydroxybenzoic acids.
Industrial Production Methods: In an industrial setting, the preparation of this compound can be achieved by reacting resorcinol with sodium alcoholate in an alcohol solution, followed by carboxylation with carbon dioxide under supercritical conditions . This method is advantageous due to its high yield and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dihydroxy-6-nonylbenzoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated and nitrated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
2,4-Dihydroxy-6-nonylbenzoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Studied for its potential antioxidant properties and interactions with biological molecules.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Dihydroxy-6-nonylbenzoic Acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes and signaling pathways. The nonyl group enhances the compound’s hydrophobicity, affecting its interaction with lipid membranes and proteins .
Comparación Con Compuestos Similares
- 2,3-Dihydroxybenzoic Acid
- 2,5-Dihydroxybenzoic Acid (Gentisic Acid)
- 2,6-Dihydroxybenzoic Acid (γ-Resorcylic Acid)
- 3,4-Dihydroxybenzoic Acid (Protocatechuic Acid)
- 3,5-Dihydroxybenzoic Acid (α-Resorcylic Acid)
Comparison: 2,4-Dihydroxy-6-nonylbenzoic Acid is unique due to the presence of the nonyl group, which imparts distinct hydrophobic properties compared to other dihydroxybenzoic acids. This structural difference influences its solubility, reactivity, and interaction with biological systems, making it a valuable compound for specific applications .
Propiedades
Fórmula molecular |
C16H24O4 |
|---|---|
Peso molecular |
280.36 g/mol |
Nombre IUPAC |
2,4-dihydroxy-6-nonylbenzoic acid |
InChI |
InChI=1S/C16H24O4/c1-2-3-4-5-6-7-8-9-12-10-13(17)11-14(18)15(12)16(19)20/h10-11,17-18H,2-9H2,1H3,(H,19,20) |
Clave InChI |
PTAHKOJJUSGQFK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Perfluorohexyl-[1,1-2H2]-[1,2-13C2]-ethanol](/img/structure/B13404974.png)



![1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7-fluoro-](/img/structure/B13404998.png)

![(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene](/img/structure/B13405019.png)


![2-Azabicyclo[3.1.0]hexane-3-carboxamide;hydrochloride](/img/structure/B13405038.png)
![(2E)-2-methoxyimino-2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B13405046.png)
![5-chloro-2-methoxy-N-[2-[4-(phenylcarbamoylsulfamoyl)phenyl]ethyl]benzamide](/img/structure/B13405048.png)

